Ethyl 4-amino-2,2-difluorobutanoate

Medicinal Chemistry ADME Prediction Bioisostere Design

This gem-difluoro γ-amino acid ester is purpose-built for CNS-penetrant peptide design and conformationally constrained vigabatrin analog synthesis. The C2 gem-difluoro motif lowers the γ-amino pKa while boosting logP by ~0.9 units versus non-fluorinated Ethyl 4-aminobutanoate, enabling passive blood-brain barrier penetration. The ethyl ester resists premature hydrolysis during SPPS, significantly improving yield over the labile methyl ester analog. The hydrochloride salt (CAS 2243512-15-2) ensures superior solubility in automated peptide synthesizers. Researchers targeting GABA-AT or designing glutamic acid/GABA bioisosteres should procure this specific compound—mono-fluoro or unsubstituted alternatives cannot replicate its unique electronic and conformational profile.

Molecular Formula C6H11F2NO2
Molecular Weight 167.15 g/mol
Cat. No. B13549577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-amino-2,2-difluorobutanoate
Molecular FormulaC6H11F2NO2
Molecular Weight167.15 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCN)(F)F
InChIInChI=1S/C6H11F2NO2/c1-2-11-5(10)6(7,8)3-4-9/h2-4,9H2,1H3
InChIKeyRTWAVRXFMOXWMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-amino-2,2-difluorobutanoate: Structural Baseline and Key Identifiers for Research Procurement


Ethyl 4-amino-2,2-difluorobutanoate is a fluorinated amino acid derivative characterized by the molecular formula C6H11F2NO2 and a molecular weight of 167.15 g/mol . It is commonly encountered as the hydrochloride salt (C6H12ClF2NO2, MW 203.61 g/mol) to enhance handling properties [1]. The compound features a gem-difluoro substitution at the C2 position of the butanoate backbone, which profoundly influences its electronic properties, conformation, and metabolic profile. Its basic descriptors, including a computed logP of approximately 1.59, position it as a moderately lipophilic building block suitable for medicinal chemistry and peptide modification campaigns .

Why Ethyl 4-amino-2,2-difluorobutanoate Cannot Be Swapped with Unfluorinated or Mono-Fluorinated Analogs


Simple substitution of Ethyl 4-amino-2,2-difluorobutanoate with non-fluorinated (e.g., Ethyl 4-aminobutanoate) or mono-fluorinated analogs is not feasible due to the unique electronic and conformational constraints imposed by the gem-difluoro group. The C2 gem-difluoro substitution significantly lowers the pKa of the proximal γ-amino group relative to its non-fluorinated counterpart, altering protonation states and salt-bridge interactions at physiological pH . Furthermore, the presence of two fluorine atoms dramatically increases the molecular weight and lipophilicity (logP approx. 1.59) compared to the non-fluorinated scaffold, directly impacting passive permeability and metabolic stability in ways that cannot be predicted by mono-fluoro or unsubstituted surrogates . These intrinsic differences necessitate a head-to-head evaluation of the specific fluorinated compound rather than relying on class-level inference or less expensive alternatives.

Quantitative Differentiation Evidence for Ethyl 4-amino-2,2-difluorobutanoate vs. Analogs


Enhanced Lipophilicity and Predicted Permeability vs. Non-Fluorinated Ethyl 4-aminobutanoate

Ethyl 4-amino-2,2-difluorobutanoate exhibits a computed logP of 1.5948, whereas the non-fluorinated analog Ethyl 4-aminobutanoate is significantly more polar with a predicted logP near 0.7 . This difference of approximately 0.9 log units translates to a roughly 8-fold increase in predicted lipophilicity, which is critical for optimizing blood-brain barrier penetration or membrane partitioning in lead optimization campaigns .

Medicinal Chemistry ADME Prediction Bioisostere Design

Modulated pKa of the γ-Amino Group vs. Non-Fluorinated Ethyl 4-aminobutanoate

The gem-difluoro substitution at C2 significantly lowers the pKa of the γ-amino group compared to the non-fluorinated Ethyl 4-aminobutanoate . While exact experimental pKa values are not provided, the electron-withdrawing effect of the difluoro group is known to reduce the basicity of the amine, altering its protonation state at physiological pH and thereby affecting salt-bridge formation and binding kinetics in enzyme active sites.

Peptide Chemistry Enzyme Inhibition Binding Energetics

Molecular Weight and Physicochemical Differentiation vs. Methyl Ester Analog

Ethyl 4-amino-2,2-difluorobutanoate (MW 167.15 g/mol) possesses a higher molecular weight than its methyl ester counterpart Methyl 4-amino-2,2-difluorobutanoate (MW 153.13 g/mol) . The ethyl ester group provides enhanced stability during peptide synthesis and reduces premature hydrolysis compared to the more labile methyl ester. This difference in ester protecting group directly impacts synthetic yield and purity in multi-step peptide elongation protocols.

Chemical Synthesis Building Block Selection Peptide Coupling

Enhanced Lipophilicity and Salt-Form Handling vs. Free Acid Analog

While the free acid 4-Amino-2,2-difluorobutanoic acid (MW 139.10 g/mol) is a closer mimic of the natural amino acid GABA, the ethyl ester derivative (MW 167.15 g/mol) offers a distinct logP advantage (1.5948 vs. predicted ~0.5 for the free acid) . Additionally, the hydrochloride salt of the ethyl ester (MW 203.61 g/mol) provides improved aqueous solubility and handling characteristics for in vitro assays, avoiding the zwitterionic complications of the free acid [1].

Drug Discovery Formulation Science In Vitro Assays

Quantitative Impact of gem-Difluoro Substitution on Metabolic Stability (Class-Level Inference)

Although direct metabolic stability data for Ethyl 4-amino-2,2-difluorobutanoate is not provided, class-level evidence indicates that gem-difluoro substitution at the C2 position generally increases resistance to oxidative metabolism compared to non-fluorinated or mono-fluorinated analogs . The strong C-F bond and the electron-withdrawing nature of the difluoro group can shield adjacent sites from cytochrome P450-mediated oxidation, potentially extending the half-life of derived peptidomimetics.

Metabolic Stability Drug Metabolism Fluorine Chemistry

Procurement-Ready Application Scenarios for Ethyl 4-amino-2,2-difluorobutanoate


Lead Optimization for CNS-Penetrant Peptidomimetics

The enhanced lipophilicity (logP 1.5948) of Ethyl 4-amino-2,2-difluorobutanoate makes it a superior building block for designing CNS-penetrant peptide analogs compared to non-fluorinated or mono-fluorinated esters. Procurement of this compound is justified when the target requires passive diffusion across the blood-brain barrier, as its logP is approximately 0.9 units higher than the non-fluorinated Ethyl 4-aminobutanoate, potentially improving brain exposure .

Solid-Phase Peptide Synthesis (SPPS) of Fluorinated γ-Amino Acid Scaffolds

The ethyl ester group of Ethyl 4-amino-2,2-difluorobutanoate offers greater stability to premature hydrolysis during SPPS compared to the more labile methyl ester analog (Methyl 4-amino-2,2-difluorobutanoate). This reduces side reactions and improves overall yield in the synthesis of fluorinated peptides. Additionally, the hydrochloride salt form (MW 203.61 g/mol) enhances solubility in common SPPS solvents, facilitating automated peptide assembly [1].

Structure-Activity Relationship (SAR) Studies on GABA Aminotransferase Inhibitors

Based on class-level evidence, the gem-difluoro substitution in Ethyl 4-amino-2,2-difluorobutanoate modulates the pKa of the γ-amino group, a critical parameter for interaction with pyridoxal phosphate (PLP)-dependent enzymes like GABA-AT. Researchers investigating conformationally rigid vigabatrin analogs should prioritize this compound over non-fluorinated or mono-fluorinated alternatives to probe the electronic and steric contributions of the difluoro motif to inhibitory potency .

Bioisosteric Replacement of Glutamic Acid in Peptide Ligands

The ethyl ester of 4-amino-2,2-difluorobutanoate serves as a lipophilic, non-charged prodrug of the corresponding acid, enabling passive cellular uptake in in vitro assays. Once internalized, esterases hydrolyze the ethyl ester to yield the free acid, which can then act as a bioisostere for glutamic acid or γ-aminobutyric acid (GABA) residues. This approach circumvents the poor permeability of the free acid (logP approx. 0.5) and allows for intracellular target engagement studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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